

Molecular weight and formula of Ethyl 3-Fluoro-4-nitrobenzoate

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Compound of Interest

Compound Name: Ethyl 3-Fluoro-4-nitrobenzoate

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An In-depth Technical Guide to Ethyl 3-Fluoro-4-nitrobenzoate

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Abstract

Ethyl 3-Fluoro-4-nitrobenzoate is a critical fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique substitution pattern—featuring an electron-withdrawing nitro group and a fluorine atom on the aromatic ring—imparts specific reactivity that is highly advantageous for constructing complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, a validated synthesis protocol, detailed spectroscopic characterization, key applications, and essential safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals to facilitate its effective and safe utilization in the laboratory.

Physicochemical and Structural Properties

Ethyl 3-Fluoro-4-nitrobenzoate is an organic compound whose structural and chemical identity is well-defined.^{[1][2][3]} The presence of the fluorine atom and the nitro group significantly influences its electronic properties and reactivity, making it a versatile intermediate.

Key quantitative data are summarized in the table below for efficient reference.

Property	Value	Source(s)
Chemical Formula	C ₉ H ₈ FNO ₄	[1][2][3]
Molecular Weight	213.16 g/mol	[1][2][3]
Exact Mass	213.043732 Da	[3]
CAS Number	914347-91-4	[2][4]
Appearance	Varies; often a solid at room temperature	[4]
Storage	Sealed in dry, room temperature conditions	[4]

Synthesis and Purification Protocol

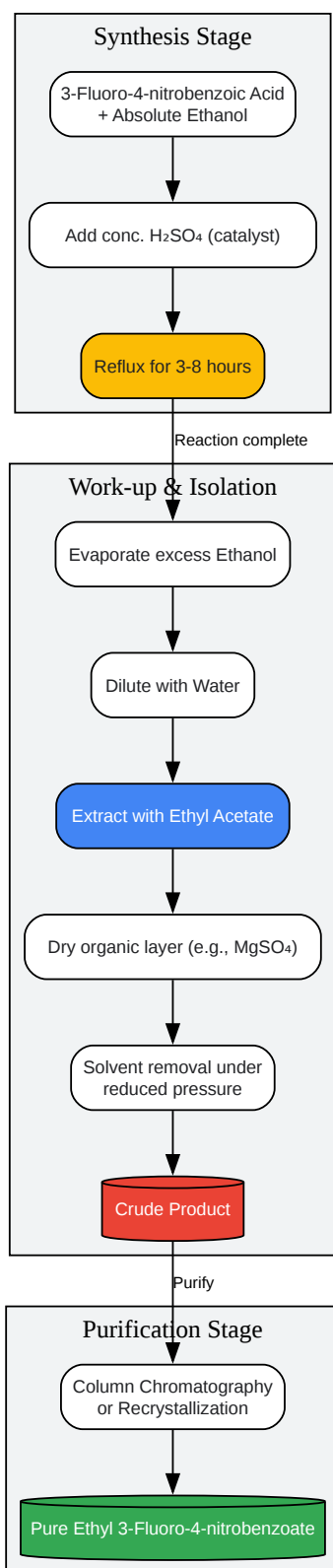
The most common and reliable method for synthesizing **Ethyl 3-Fluoro-4-nitrobenzoate** is through the Fischer esterification of its corresponding carboxylic acid, 3-Fluoro-4-nitrobenzoic acid. This acid-catalyzed reaction with ethanol is efficient and scalable.

Causality of Experimental Design

The selection of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is critical. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation is necessary for the nucleophilic attack by the weakly nucleophilic ethanol. The reaction is refluxed to overcome the activation energy barrier and drive the equilibrium towards the product, as esterification is a reversible process. An excess of ethanol is often used to further shift the equilibrium according to Le Châtelier's principle.

Synthesis Workflow Diagram

The overall process from the precursor acid to the final purified ester is outlined below.



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Caption: Workflow for the synthesis and purification of **Ethyl 3-Fluoro-4-nitrobenzoate**.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for similar nitrobenzoate esters.^{[5][6]}

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-4-nitrobenzoic acid (1.0 eq.) in absolute ethanol (approx. 10 mL per gram of acid).
- **Catalyst Addition:** Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq.) to the solution while stirring.
- **Reaction:** Heat the mixture to reflux and maintain for 3-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Isolation:** After cooling to room temperature, reduce the volume of ethanol using a rotary evaporator.
- **Aqueous Work-up:** Dilute the residue with cold water and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.^[5]
- **Drying and Concentration:** Combine the organic layers, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude ester via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.^[7]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized **Ethyl 3-Fluoro-4-nitrobenzoate** is paramount. Spectroscopic methods provide definitive structural information.

- **^1H NMR (Proton NMR):** The proton spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons. The aromatic signals will exhibit complex splitting patterns due to coupling with each other and with the ^{19}F nucleus.

- ¹³C NMR (Carbon NMR): The carbon spectrum will show distinct peaks for the ethyl ester carbons, the aromatic carbons, and the carbonyl carbon. The aromatic carbon signals will be split due to C-F coupling.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of 213.16.[8]
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1530 cm⁻¹ and 1350 cm⁻¹), and C-F bond vibrations.[8]

Applications in Drug Discovery and Organic Synthesis

The true value of **Ethyl 3-Fluoro-4-nitrobenzoate** lies in its utility as a versatile synthetic intermediate. The fluorine atom and nitro group are key functional handles that can be manipulated for molecular elaboration.

- Precursor for Active Pharmaceutical Ingredients (APIs): The fluoro-nitro aromatic motif is a common feature in many modern pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.[9] This compound serves as a starting material for synthesizing complex heterocyclic structures like benzimidazoles, which are known to have a wide range of biological activities.[5][10]
- Nucleophilic Aromatic Substitution (S_NAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack. While the fluorine atom is not in an ortho or para position to the nitro group to be maximally activated, the overall electron-deficient nature of the ring facilitates S_NAr reactions, allowing for the introduction of various nucleophiles.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This resulting amino group is a powerful nucleophile and a key precursor for forming amides, sulfonamides, and for constructing heterocyclic rings, further expanding the synthetic possibilities.[11]

Safety and Handling

Proper handling of **Ethyl 3-Fluoro-4-nitrobenzoate** is essential for laboratory safety. While a specific, comprehensive safety dataset for this exact isomer is not as prevalent as for its 4-fluoro-3-nitro isomer, general precautions for nitroaromatic compounds should be strictly followed.[\[12\]](#)[\[13\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[\[14\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[\[14\]](#)[\[15\]](#) After handling, wash hands thoroughly.[\[14\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[\[4\]](#)
- First Aid:
 - Skin Contact: Immediately wash off with soap and plenty of water.[\[13\]](#)
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[13\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[13\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[\[13\]](#)

Conclusion

Ethyl 3-Fluoro-4-nitrobenzoate is a high-value chemical intermediate with well-defined properties and established synthetic utility. Its strategic combination of an ester, a fluorine atom, and a transformable nitro group makes it an indispensable building block for researchers in medicinal chemistry and materials science. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and safe application in advanced research and development projects.

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